N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-30-16-10-11-20(32-3)18(14-16)24-21(29)15-33-23-26-25-22(28(23)27-12-6-7-13-27)17-8-4-5-9-19(17)31-2/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBLTTUAVEVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and summarizing relevant case studies and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The compound features a triazole ring linked to a pyrrole moiety, which is known for its diverse biological activities.
- Substituents : It includes methoxy groups that enhance its lipophilicity and potentially influence its interaction with biological targets.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole and pyrrole moieties are known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in target cells.
- Cellular Pathway Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis. For instance, it could influence pathways related to cancer cell survival or inflammation.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects in various diseases.
In Vitro Studies
Research has demonstrated the antiproliferative effects of this compound on various cancer cell lines. For example:
- Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.24 | Induction of apoptosis |
| MDA-MB-231 (Breast Cancer) | 7.05 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.12 | Inhibition of tubulin polymerization |
These results indicate a promising profile for further development as an anticancer agent.
Case Studies
A notable case study involved the assessment of the compound's effects on drug-resistant cancer cells. Researchers found that the compound significantly reduced viability in gefitinib-resistant lung cancer cells by inducing caspase-independent apoptosis and activating autophagy pathways .
Structure-Activity Relationship (SAR)
Studies have explored the SAR of similar compounds, revealing insights into how modifications affect biological activity. For instance:
- Substitution patterns on the phenyl rings significantly influence the potency against specific cancer types.
- Compounds with electron-withdrawing groups at certain positions demonstrated enhanced inhibitory effects compared to their electron-donating counterparts .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds indicates that while many exhibit biological activity, the unique combination of functional groups in this compound may confer distinct advantages in terms of selectivity and efficacy .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups (electron-donating) likely enhance solubility compared to dichloro (Compound A) but reduce lipophilicity relative to dimethyl/fluoro (Compound B) .
Physicochemical Properties
- Lipophilicity (LogP) :
- Metabolic Stability : Fluorine in Compound B and methyl groups in Compound C resist oxidative metabolism, whereas the target compound’s methoxy groups may undergo demethylation, shortening half-life .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodology : Apply non-linear regression (e.g., Hill equation) using GraphPad Prism. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For outliers, apply Grubbs’ test or robust regression. Replicate experiments across independent batches (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
